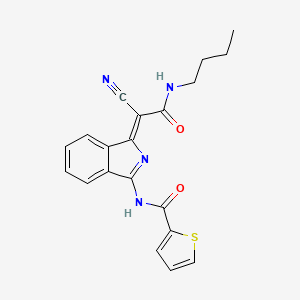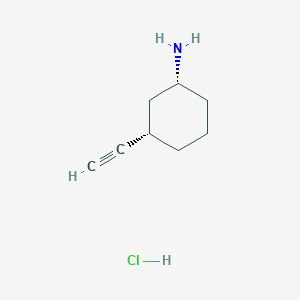
(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method includes the gold (I)-catalyzed cyclization of a propargylic N-hydroxylamine, which is prepared via a stereoselective nitrone-alkyne addition reaction . The resulting 4-isoxazoline is then converted into a syn-1,3-amino alcohol through stereoselective reduction and reductive ring opening .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as asymmetric hydroboration of trisubstituted alkenes . This method is particularly efficient for producing large quantities of the compound with high stereoselectivity.
化学反応の分析
Types of Reactions
(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique stereochemistry makes it valuable for studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(1R,3S)-3-Methoxycarbonyl-1-indanol: This compound shares a similar stereochemistry and is used in asymmetric synthesis.
(1R,3S)-3-Aminocyclohexanecarboxylic acid: Another compound with similar stereochemistry, used in peptide synthesis.
Uniqueness
(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride is unique due to its ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable for synthesizing complex molecules and studying stereochemical effects in various reactions.
特性
IUPAC Name |
(1R,3S)-3-ethynylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,7-8H,3-6,9H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRPACMRQVNRHF-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CCC[C@H](C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2591994.png)
![1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2591995.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2591996.png)

![4-[(1r)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride](/img/structure/B2591999.png)
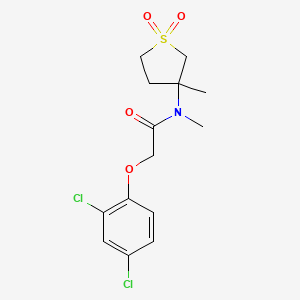
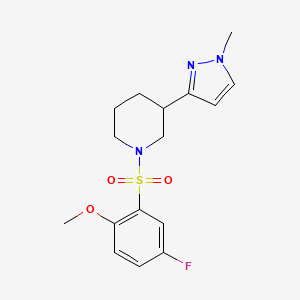
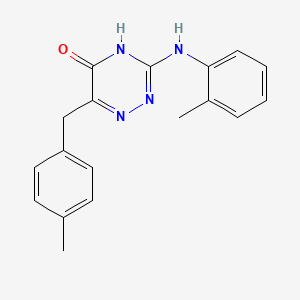
![1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2592008.png)
![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/new.no-structure.jpg)
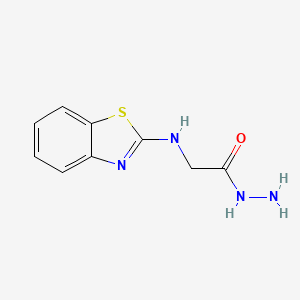
![2-Spiro[2.5]octan-8-ylacetaldehyde](/img/structure/B2592012.png)
![2-{[1-(Aminomethyl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B2592013.png)
